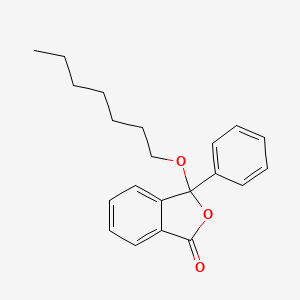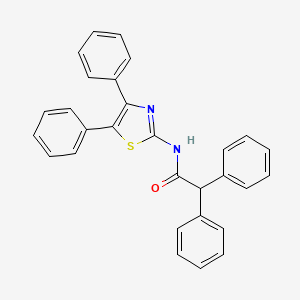![molecular formula C18H31NO3 B5213627 [2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate](/img/structure/B5213627.png)
[2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate: This compound is characterized by its complex molecular structure, which includes a cyclohexylcarbamate group and a methylideneoxan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Methylideneoxan Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyclohexylcarbamate Group: This step involves the reaction of the intermediate with cyclohexyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common methods include:
Batch Reactors: Where the reactions are carried out in a stepwise manner.
Continuous Flow Reactors: Which allow for the continuous production of the compound with better control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a biochemical probe.
- Used in studies involving enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for certain diseases.
- Studied for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism by which [2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 4-Methoxyphenethylamine
- 2,2′-Oxydiethylamine
Uniqueness: What sets [2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate apart from similar compounds is its unique combination of a cyclohexylcarbamate group and a methylideneoxan ring. This structure imparts specific chemical properties that make it valuable for various research applications.
Eigenschaften
IUPAC Name |
[2-methyl-2-(6-methyl-4-methylideneoxan-2-yl)propyl] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-13-10-14(2)22-16(11-13)18(3,4)12-21-17(20)19-15-8-6-5-7-9-15/h14-16H,1,5-12H2,2-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNUYPFPYLPAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=C)CC(O1)C(C)(C)COC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[(phenylthio)methyl]benzamide](/img/structure/B5213567.png)
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5213573.png)
![4-(acetylamino)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5213583.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]piperidin-1-amine](/img/structure/B5213591.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-phenyloxamide](/img/structure/B5213595.png)
![4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5213597.png)


![METHYL 2-({[2-(3-{[(BENZYLOXY)CARBONYL]AMINO}PROPANAMIDO)-5-BROMOPHENYL](PHENYL)METHYL}AMINO)ACETATE](/img/structure/B5213617.png)
![N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5213622.png)


![N~2~-(2,3-dichlorophenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5213645.png)
